![molecular formula C7H10ClNO3 B1440457 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride CAS No. 1185293-41-7](/img/structure/B1440457.png)
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride
Overview
Description
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, commonly known as AEFCA, is an important organic compound used in the synthesis of various pharmaceuticals and other organic compounds. AEFCA is an important component in the synthesis of various drugs and other compounds due to its unique properties. It is widely used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-cancer agents. AEFCA also plays an important role in the synthesis of various other compounds, such as hormones, vitamins, and other active ingredients.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride: is utilized in the synthesis of various heterocyclic compounds, particularly 3,4-dihydroquinazolines . These compounds are significant due to their presence in numerous natural products and synthetic medicinal agents, including alkaloids with valuable biological activities.
Drug Design and Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the design of drugs. It’s involved in the synthesis of complex molecules like Sacubitril , a drug used in combination with Valsartan to treat heart failure .
Annulation Reactions
The compound is used in annulation reactions, which are key in forming carbon-carbon bonds to create complex molecular structures. This is crucial in the development of new pharmaceuticals and materials .
Biological Activity Studies
This chemical is instrumental in studying biological activities, such as the inhibition of the p97 complex, which is associated with diseases like cancer . Research in this area can lead to the development of new therapeutic agents.
Natural Product Synthesis
The compound finds application in the synthesis of natural product analogs. These analogs can help in understanding the structure-activity relationships of biologically active natural compounds .
Synthetic Methods Development
It is also used in developing new synthetic methods, which can provide more efficient pathways to complex molecules, reducing the number of steps and improving yields in industrial-scale syntheses .
properties
IUPAC Name |
5-(1-aminoethyl)furan-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4(8)5-2-3-6(11-5)7(9)10;/h2-4H,8H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIDYQCAFFEQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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